molecular formula C26H38N4O4 B15161910 N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide CAS No. 664338-84-5

N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide

Cat. No.: B15161910
CAS No.: 664338-84-5
M. Wt: 470.6 g/mol
InChI Key: YQROOAZUGXCXKI-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes ethyl, methoxyphenyl, and ethanediamide groups, making it an interesting subject for chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Alkylation Reactions: Introduction of ethyl groups to the precursor molecules.

    Amination Reactions: Incorporation of amino groups through nucleophilic substitution.

    Amidation Reactions: Formation of ethanediamide groups by reacting with suitable amides.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Controlled Temperature and Pressure: Maintaining specific conditions to favor the desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N1,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide analogs: Compounds with similar structures but different substituents.

    Other Ethanediamide Derivatives: Compounds containing ethanediamide groups with various functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

664338-84-5

Molecular Formula

C26H38N4O4

Molecular Weight

470.6 g/mol

IUPAC Name

N,N'-bis[2-[ethyl-[(2-methoxyphenyl)methyl]amino]ethyl]oxamide

InChI

InChI=1S/C26H38N4O4/c1-5-29(19-21-11-7-9-13-23(21)33-3)17-15-27-25(31)26(32)28-16-18-30(6-2)20-22-12-8-10-14-24(22)34-4/h7-14H,5-6,15-20H2,1-4H3,(H,27,31)(H,28,32)

InChI Key

YQROOAZUGXCXKI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)C(=O)NCCN(CC)CC1=CC=CC=C1OC)CC2=CC=CC=C2OC

Origin of Product

United States

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